molecular formula C6H12ClNO2 B177010 2-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1198283-36-1

2-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No. B177010
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxylic acid hydrochloride is a compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-Aminocyclopentanecarboxylic acid hydrochloride is 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Aminocyclopentanecarboxylic acid hydrochloride is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Biochemical Effects and Metabolism

  • 2-Aminocyclopentanecarboxylic acid (ACPC) does not affect cellular respiration in rat tissues and is not metabolically altered by decarboxylases, transaminases, or amino acid oxidases. It also does not interfere with the transamination and oxidation of other amino acids (Berlinguet et al., 1962).
  • ACPC's biochemistry, including syntheses, transformations, and some biological properties, has been extensively reviewed. Notably, cis-2-Aminocyclopentacecarboxylic acid is a component of the antibiotic amipurimycin (Fülöp, 2001).

Application in HIV-Protease Inhibitor Development

  • Enantiomerically pure forms of 2-aminocyclopentanecarboxylic acids were synthesized and evaluated as replacements for proline in potential HIV protease inhibitors, showing relevance in medicinal chemistry (Nöteberg et al., 1997).

Antitumor Properties

  • ACPC exhibits antitumor activity and has been studied for its toxicity and tissue distribution. It is toxic to rats at certain concentrations but is not incorporated into proteins, remaining in the cellular fluid (Berlinguet et al., 1962).
  • The compound was explored for its potential in reversing antileukemic action and toxicity in mice. It was found that L-valine could potentially mitigate ACPC's toxicity without suppressing its antitumor action (Gregory et al., 1969).

Transport and Excretion Studies

  • Studies on the transport of ACPC from feline cerebrospinal fluid revealed a saturable mechanism inhibited by natural neutral amino acids, suggesting carrier transport as a possible explanation (Cutler & Lorenzo, 1968).
  • Urinary excretion of ACPC in humans and rats follows first-order kinetics, with a significant portion excreted into the large intestine in rats, providing insights into its pharmacokinetics (Christensen & Clifford, 1962).

Tumor Localization and Detection

  • Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been prepared for potential use in tumor localization in humans by nuclear medicine scanning, demonstrating its application in cancer detection (Hayes et al., 1976).

Safety And Hazards

The compound has been classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclopentanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclopentanecarboxylic acid hydrochloride
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2-Aminocyclopentanecarboxylic acid hydrochloride
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2-Aminocyclopentanecarboxylic acid hydrochloride
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2-Aminocyclopentanecarboxylic acid hydrochloride
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2-Aminocyclopentanecarboxylic acid hydrochloride
Reactant of Route 6
2-Aminocyclopentanecarboxylic acid hydrochloride

Citations

For This Compound
7
Citations
PS Dragovich, DE Murphy, K Dao, SH Kim, LS Li… - Tetrahedron …, 2008 - Elsevier
… Our initial preparation of optically active 1 involved the conversion of commercially available (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride 4 (99% ee) to the …
Number of citations: 12 www.sciencedirect.com
AS Iain - Journal of the Chemical Society, Perkin Transactions 1, 1994 - pubs.rsc.org
The antifungal antibiotic (–)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid (cispentacin)8 and its cyclohexane homologue 14 have been prepared utilizing the highly stereoselective …
Number of citations: 103 pubs.rsc.org
P Csomos, G Bernáth, F Fülöp - Monatshefte für Chemie/Chemical …, 2002 - Springer
… [3.2.0]heptan-7-one 4) was prepared by 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene; from this, cis-2-aminocyclopentanecarboxylic acid hydrochloride was …
Number of citations: 12 link.springer.com
B Ditmangklo, P Muangkaew… - Peptide Nucleic Acids …, 2020 - Springer
Pyrrolidinyl PNA with an α-/β-dipeptide backbone consisting of alternating nucleobase-modified d-proline and (1S,2S)-2-aminocyclopentanecarboxylic acid (also known as acpcPNA) is …
Number of citations: 5 link.springer.com
E Forró, F Fülöp - Organic letters, 2003 - ACS Publications
… The value of [α] 25 D −5.1 (c 0.5, H 2 O) for 1a·HCl and the literature value 21 for (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride, [α] 25 D −4.5 (c 0.5, H 2 O), and the value …
Number of citations: 126 pubs.acs.org
AM Chippindale, SG Davies, K Iwamoto, RM Parkin… - Tetrahedron, 2003 - Elsevier
Diastereoselective conjugate addition of lithium (S)-N-allyl-N-α-methylbenzylamide to a range of α,β-unsaturated esters followed by ring closing metathesis is used to afford efficiently a …
Number of citations: 112 www.sciencedirect.com
CD Evans - 2012 - researchportal.bath.ac.uk
The first example of an intramolecular ester enolate-imine cyclisation reaction for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives has been …
Number of citations: 4 researchportal.bath.ac.uk

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